molecular formula C8H6F5NO B6258653 [6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol CAS No. 1823608-98-5

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol

Cat. No.: B6258653
CAS No.: 1823608-98-5
M. Wt: 227.1
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Description

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity due to the presence of fluorine atoms. These properties make fluorinated compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including [6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents under controlled conditions. For example, the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydrogenation using palladium on carbon (Pd/C) and ammonium formate, can yield fluorinated pyridine compounds .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules, which are valuable in materials science and catalysis.

    Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: Fluorinated compounds are used in the production of agrochemicals, pharmaceuticals, and specialty polymers due to their unique chemical properties.

Mechanism of Action

The mechanism of action of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine]: This compound has a similar structure but with an amine group instead of a hydroxyl group.

    [2-(1,1,2,2,2-pentafluoroethyl)pyridine]: This compound lacks the hydroxyl group present in [6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol.

Uniqueness

The presence of both the fluorinated ethyl group and the hydroxyl group in this compound makes it unique. This combination of functional groups can enhance its chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

1823608-98-5

Molecular Formula

C8H6F5NO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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